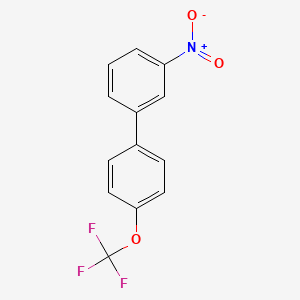

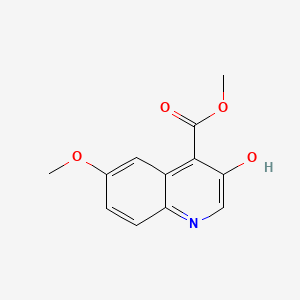

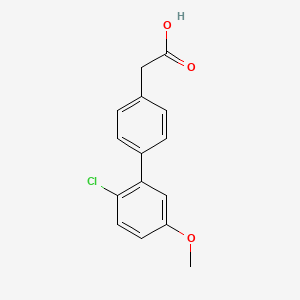

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Übersicht

Beschreibung

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” is a chemical compound . Its empirical formula is C12H11NO4 and its molecular weight is 233.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”. Quinoline derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis

The compound is a solid and should be stored sealed in a dry environment at 2-8°C . Its boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Anti-Angiogenesis Receptor Tyrosine Kinase Inhibitors for Cancer Therapy

This compound is used in the total synthesis of pazopanib, regorafenib, and lenvatinib , which are novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy . These inhibitors affect the angiogenic process in tumor growth, leading to achievements in the therapy of different carcinomas .

Synthesis of Quinoline Derivatives

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” is a quinoline derivative. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have a wide range of biological and pharmacological activities .

Antimalarial Activity

Quinoline derivatives, including “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”, have been found to have antimalarial activity .

Antibacterial Activity

Quinoline derivatives also exhibit antibacterial activity . This makes them valuable in the development of new antibacterial drugs .

Antifungal Activity

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” and other quinoline derivatives have been found to have antifungal activity , contributing to their use in antifungal drug development .

Anti-Inflammatory and Analgesic Activities

Quinoline derivatives, including “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”, have been found to have anti-inflammatory and analgesic activities . This makes them valuable in the development of new anti-inflammatory and analgesic drugs .

Wirkmechanismus

Target of Action

It is known that quinolones, a class of compounds to which this molecule belongs, often interact with enzymes involved in dna replication, such as dna gyrase and topoisomerase iv .

Mode of Action

Quinolones typically exert their effects by inhibiting the aforementioned enzymes, thereby preventing dna replication and transcription .

Biochemical Pathways

Given the typical targets of quinolones, it can be inferred that this compound may interfere with dna replication and transcription pathways .

Result of Action

Based on the typical effects of quinolones, it can be inferred that this compound may lead to the inhibition of bacterial growth by interfering with dna replication .

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZXENXVBAKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677324 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

CAS RN |

1263284-48-5 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)